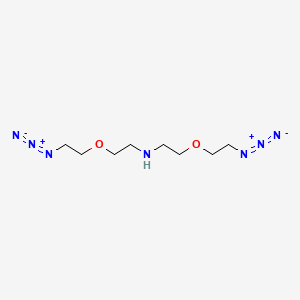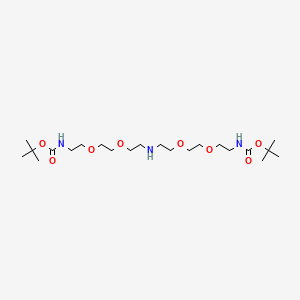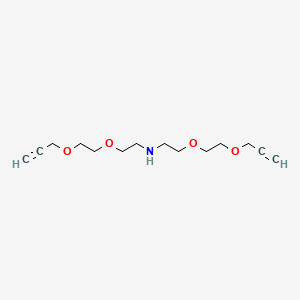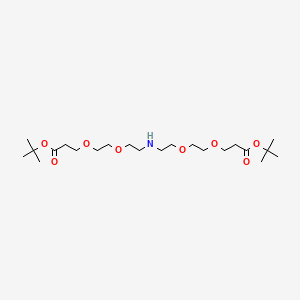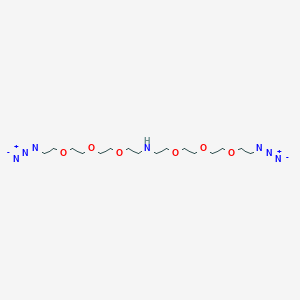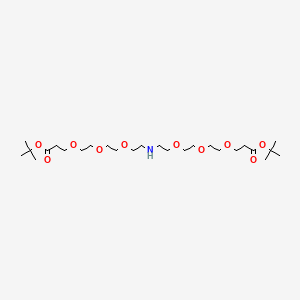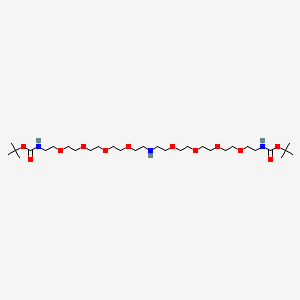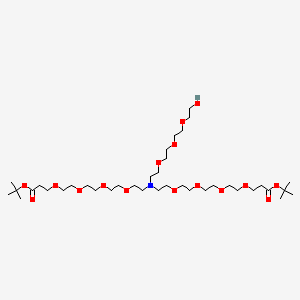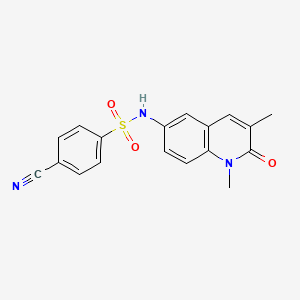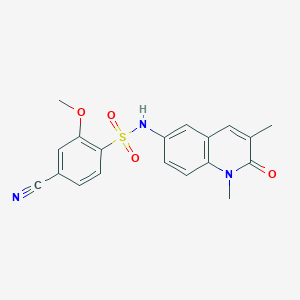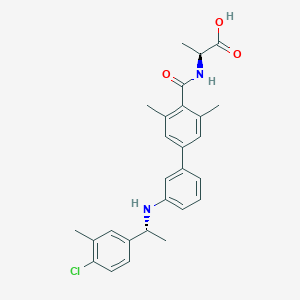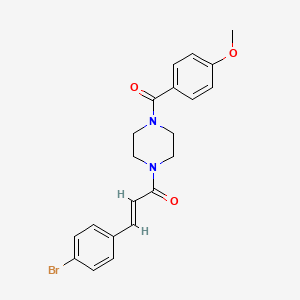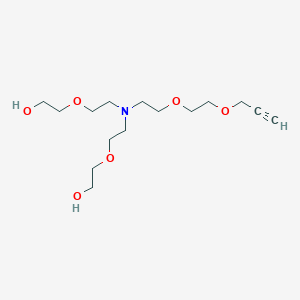
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
描述
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a compound that features a polyethylene glycol (PEG) backbone with propargyl and alcohol functional groups. This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to enhance aqueous solubility and facilitate various chemical reactions, such as Click Chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) typically involves the following steps:
Preparation of Propargyl-PEG2-alcohol: This involves the reaction of propargyl bromide with PEG2-alcohol in the presence of a base such as potassium carbonate.
Preparation of PEG1-alcohol: PEG1-alcohol can be synthesized by the reaction of ethylene oxide with water or an alcohol initiator under basic conditions.
Coupling Reaction: The final step involves coupling Propargyl-PEG2-alcohol with PEG1-alcohol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Click Chemistry: The propargyl group in N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) undergoes Click Chemistry reactions with azides to form stable triazole moieties.
Substitution: The alcohol groups can also undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) or water.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or potassium permanganate (KMnO4) in water.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products
Click Chemistry: Formation of triazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of ethers or esters.
科学研究应用
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) primarily involves its functional groups:
Propargyl Group: Participates in Click Chemistry reactions, forming stable triazole linkages with azides.
Alcohol Groups: Can be derivatized to various functional groups, enabling further chemical modifications.
PEG Backbone: Enhances aqueous solubility and biocompatibility, making it suitable for biological applications.
相似化合物的比较
Similar Compounds
Propargyl-PEG1-alcohol: Similar structure but with a shorter PEG chain.
Propargyl-PEG4-alcohol: Longer PEG chain, offering different solubility and reactivity properties.
Uniqueness
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, reactivity, and biocompatibility. This makes it particularly useful in applications requiring precise control over molecular properties .
属性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYALILPHJRBSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


